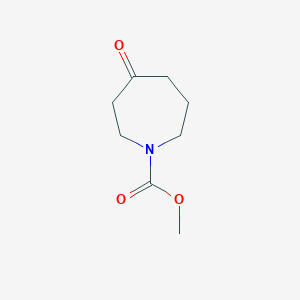
methyl 4-oxoazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen
Vorbereitungsmethoden
The synthesis of methyl 4-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
methyl 4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Methyl 4-oxoazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow for the creation of complex molecules, facilitating the development of diverse chemical libraries. This capability is crucial for drug discovery and the synthesis of specialty chemicals.
Key Applications:
- Building Block for Complex Molecules : It is utilized in synthesizing various derivatives that can lead to new pharmacological agents.
- Reactivity in Organic Reactions : The compound can participate in multiple reactions, including nucleophilic substitutions and cyclization processes.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its derivatives are investigated for activity against various diseases, including cancer and neurological disorders.
Case Studies:
- Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neurological Disorders : Research has shown that certain derivatives can modulate neurotransmitter systems, indicating possible applications in treating conditions like Alzheimer's disease.
Biological Applications
The biological activity of this compound has been a focus of research, particularly regarding its interactions with biomolecules.
Mechanism of Action:
The compound may interact with specific enzymes or receptors, influencing biological pathways. For example:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Research indicates potential interactions with muscarinic receptors, which play a critical role in cognitive function.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for drug discovery | Enables creation of diverse chemical libraries |
| Medicinal Chemistry | Anticancer and neuroprotective agents | Derivatives show cytotoxic effects on cancer cells |
| Biological Research | Enzyme inhibition and receptor modulation | Potential therapeutic effects on metabolic disorders |
| Industrial Chemistry | Production of coatings and adhesives | Stability enhances utility in various formulations |
Research Findings
Recent literature highlights ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Efficacy Against CFTR Mutants : Studies have demonstrated that compounds similar to methyl 4-oxoazepane can enhance CFTR activity in cell lines expressing mutant proteins, indicating potential applications in cystic fibrosis treatment .
- Combination Therapies : Investigations into combination therapies suggest enhanced therapeutic outcomes when used alongside existing treatments without significant adverse effects.
Wirkmechanismus
The mechanism of action of methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, mod
Eigenschaften
CAS-Nummer |
61995-24-2 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
methyl 4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h2-6H2,1H3 |
InChI-Schlüssel |
IQYXECHHIGXUOY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC(=O)CC1 |
Kanonische SMILES |
COC(=O)N1CCCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















